N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
Description
N'-(3-Methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a heterocyclic compound featuring a thieno[2,3-b]quinoline core fused with a carbohydrazide moiety substituted with a 3-methylbenzoyl group. This structure combines electron-rich aromatic systems (thiophene and quinoline) with a hydrazide linker, making it a candidate for applications in medicinal chemistry and fluorescence-based sensing. The 3-methylbenzoyl substituent introduces steric and electronic effects that may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-12-5-4-7-14(9-12)18(24)22-23-19(25)17-11-15-10-13-6-2-3-8-16(13)21-20(15)26-17/h2-11H,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCBOYLOEQZXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide typically involves the following steps:
Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a multi-step process involving the cyclization of appropriate precursors. This often includes the use of sulfur-containing reagents and specific reaction conditions to form the thienoquinoline ring system.
Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced through a reaction between the thienoquinoline derivative and a hydrazide reagent. This step typically requires the use of a coupling agent and may involve heating to facilitate the reaction.
Final Product Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis.
Case Study: Antitubercular Activity
A study synthesized several quinoline derivatives and evaluated their efficacy against M. tuberculosis. Among these, certain compounds demonstrated MIC values as low as 12.5 µg/mL, indicating strong potential as antitubercular agents .
Antitumor Activity
The thienoquinoline framework has also been explored for its anticancer properties. Research has shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study: Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of thienoquinoline derivatives on cancer cell lines such as HeLa and MCF-7. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting promising anticancer activity .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds derived from thienoquinolines have been investigated for their anti-inflammatory effects.
Research Findings
Studies have reported that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In animal models, administration of these compounds resulted in reduced inflammation markers .
Mechanism of Action
The mechanism of action of N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Modified Benzoyl Substituents
The benzoyl group in the carbohydrazide moiety is a critical site for structural variation. Key analogs include:
Functional Analogues with Diverse Heterocyclic Cores
Compounds with related heterocyclic cores but differing in substituents or linkers:
Pharmacokinetic and Solubility Considerations
- Prodrug Modifications: Thieno[2,3-b]pyridines with ester or carbonate groups (e.g., ) exhibit enhanced solubility and anti-proliferative activity compared to unmodified analogs. The target compound’s hydrazide group may offer similar solubility benefits but requires empirical validation.
Fluorescence Sensing
The thieno[2,3-b]quinoline core is highly conjugated, enabling fluorescence. In , a salicylaldehyde-modified analog detected In³⁺ and Fe³⁺ via chelation-enhanced fluorescence quenching. The target compound’s 3-methylbenzoyl group may alter binding affinity for specific ions, warranting further study.
Biological Activity
N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 478079-53-7
- Molecular Formula : C20H15N3O2S
- Molecular Weight : 361.42 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, which can be categorized into the following areas:
- Antioxidant Activity : Research indicates that thieno[2,3-b]quinoline derivatives possess antioxidant properties. A study showed that similar compounds could mitigate oxidative stress in biological systems, suggesting potential applications in protecting cells from damage caused by free radicals .
- Antimicrobial Properties : Compounds within the thieno[2,3-b]quinoline class have been reported to exhibit antimicrobial activity against various pathogens. This includes efficacy against bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and modulation of signaling pathways associated with cell survival and growth .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which could be beneficial in treating inflammatory diseases .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that:
- The thienoquinoline structure interacts with various cellular targets, influencing pathways involved in oxidative stress response and inflammation.
- The hydrazide moiety may enhance the compound's ability to form stable complexes with metal ions, potentially increasing its efficacy as an antioxidant and antimicrobial agent.
Case Study 1: Antioxidant Activity in Fish Models
A study evaluated the protective effects of thieno[2,3-c]pyrazole compounds (related structures) on erythrocytes exposed to toxic substances like 4-nonylphenol. Results demonstrated a significant reduction in erythrocyte malformations when treated with these compounds, indicating their potential as antioxidants in aquatic species .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole | 12 ± 1.03 |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thieno[2,3-b]quinoline derivatives against various bacterial strains. The results indicated that these compounds displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
